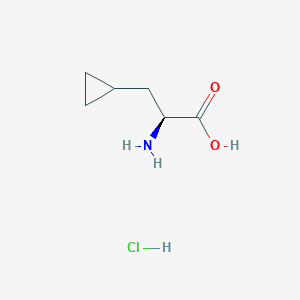

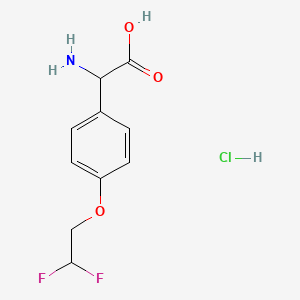

![molecular formula C8H16ClN B2998786 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2230802-69-2](/img/structure/B2998786.png)

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 1783644-98-3 . It has a molecular weight of 125.21 . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been performed . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The InChI code for 6,6-Dimethyl-2-azaspiro[3.3]heptane is 1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride is a liquid .Scientific Research Applications

Synthesis of Novel Spirocyclic Compounds

Research on 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride contributes significantly to the synthesis of novel spirocyclic compounds. An example includes the development of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane, which are prepared using efficient sequences for potential use in drug discovery. These methodologies provide a practical approach to synthesizing functionalized derivatives of 5-oxo-2-azaspiro[3.3]heptanes, highlighting the compound's role in generating diverse building blocks for medicinal chemistry (Guérot et al., 2011).

Insect Repellent Properties

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride, also known as polyzonimine, has been identified as a novel terpenoid insect repellent isolated from the defensive secretion of millipedes. This compound has shown effectiveness in repelling natural enemies such as ants, acting as a topical irritant to insects, which underscores its potential as a natural insect repellent solution (Smolanoff et al., 1975).

Development of Sterically Constrained Amino Acids

The structural framework of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride has been utilized in the synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are significant for their application in chemistry, biochemistry, and drug design due to their constrained spatial configuration, which can influence the biological activity and stability of peptide-based compounds (Radchenko et al., 2010).

Facilitation of Spirocyclic Oxetane Synthesis

Research has led to new synthetic routes for spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, which are crucial intermediates in medicinal chemistry for the development of novel therapeutic agents. The synthesis of these compounds, including their conversion into o-cycloalkylaminoacetanilides for further cyclizations, showcases the versatility of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride in accessing complex molecular architectures (Gurry et al., 2015).

Photochemical Applications in Medicinal Chemistry

The compound's structure has been explored in photochemical applications, such as in the development of polysubstituted 2-oxaspiro[3.3]heptanes, through intermolecular crossed [2 + 2] cycloaddition reactions. These reactions, facilitated by visible-light triplet photosensitization, underscore the potential of 6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride derivatives in creating bioisosteres for drug discovery, demonstrating the compound's utility in crafting molecules with significant medicinal value (Murray et al., 2021).

properties

IUPAC Name |

6,6-dimethyl-2-azaspiro[3.3]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-7(2)3-8(4-7)5-9-6-8;/h9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQZKQODNRZCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CNC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

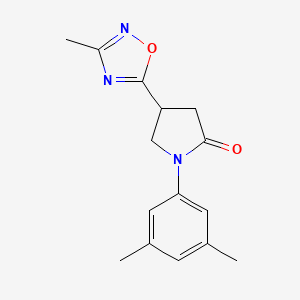

![4-[3-[5-[(4-Nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B2998706.png)

![3-bromo-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998709.png)

![5-chloro-2-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998710.png)

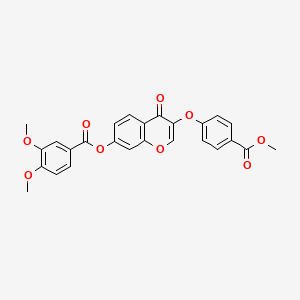

![(E)-methyl 3-(2-ethoxyethyl)-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2998716.png)

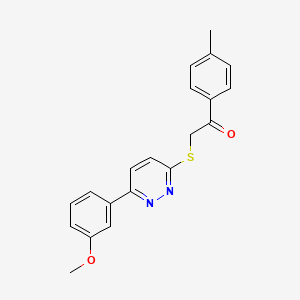

![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2998717.png)

![10H-chromeno[3,2-b]pyridin-10-one](/img/structure/B2998723.png)

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2998724.png)

![5-[2-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole](/img/structure/B2998726.png)